N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide
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Overview
Description
N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide is a complex organic compound with a unique structure that includes a cyanophenyl group and a diethylsulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide typically involves multiple steps. One common method starts with the preparation of the 4-cyanophenyl intermediate, which is then reacted with diethylsulfamoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)methanesulfonamide: This compound shares the cyanophenyl group but has a different sulfonamide structure.
4-cyano-4-(thiobenzoylthio)pentanoic acid: This compound has a similar cyanophenyl group but a different overall structure.
Uniqueness
N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-(diethylsulfamoyl)benzamide |
InChI |
InChI=1S/C18H19N3O3S/c1-3-21(4-2)25(23,24)17-7-5-6-15(12-17)18(22)20-16-10-8-14(13-19)9-11-16/h5-12H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
PBZGMFGPYPOYBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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